2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Biological Activity
2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol, with the chemical formula C₁₀H₁₅BrN₂O and CAS Number 1219967-91-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by:
- Molecular Weight : 259.15 g/mol
- Density : Approximately 1.411 g/cm³ (predicted)
- Boiling Point : Estimated at 361.2 ± 42.0 °C (predicted)
- pKa : 14.50 ± 0.10
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Antimicrobial activity is a significant area of interest for this compound. Studies have shown that derivatives of pyridine compounds often exhibit antibacterial and antifungal properties.
Case Study: Antibacterial Properties
In a study evaluating several pyridine derivatives, including compounds similar to this compound, it was found that:
- Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Compounds with halogen substitutions demonstrated enhanced antimicrobial activity, suggesting that the bromine atom in the structure may contribute to its efficacy .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could suggest a similar mechanism for this compound.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition can lead to reduced expression of inflammatory mediators .
Anticancer Activity
Recent studies have also hinted at the anticancer properties of related compounds in vitro.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analysis:
- The presence of the bromine atom at the 5-position on the pyridine ring appears to enhance biological activity.
- Modifications in the ethylamine side chain may influence solubility and cellular uptake, impacting overall efficacy.
Properties
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-3-13(4-5-14)10-8(2)6-9(11)7-12-10/h6-7,14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBYSDZQHNGESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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